Cas no 84255-13-0 (Benzenamine,2-methyl-4-[2-(4-nitrophenyl)diazenyl]-)
![Benzenamine,2-methyl-4-[2-(4-nitrophenyl)diazenyl]- structure](https://www.kuujia.com/scimg/cas/84255-13-0x500.png)
84255-13-0 structure
Product name:Benzenamine,2-methyl-4-[2-(4-nitrophenyl)diazenyl]-
Benzenamine,2-methyl-4-[2-(4-nitrophenyl)diazenyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,2-methyl-4-[2-(4-nitrophenyl)diazenyl]-
- 2-methyl-4-[(4-nitrophenyl)diazenyl]aniline
- 4-[(4-nitrophenyl)azo]-o-toluidine
- EINECS 282-560-8
- SCHEMBL15606892
- SCHEMBL14704210
- DTXSID701294071
- SCHEMBL16667822
- 84255-13-0
- 4-((4-Nitrophenyl)azo)-o-toluidine
- 4-Amino-3-methyl-4'-nitroazobenzene
- NS00058314
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- Inchi: InChI=1S/C13H12N4O2/c1-9-8-11(4-7-13(9)14)16-15-10-2-5-12(6-3-10)17(18)19/h2-8H,14H2,1H3
- InChI Key: YIRVXTSCTZTERY-UHFFFAOYSA-N
- SMILES: CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N
Computed Properties
- Exact Mass: 256.096026
- Monoisotopic Mass: 256.096026
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 96.6
Experimental Properties
- Density: 1.31
- Boiling Point: 479.2°C at 760 mmHg
- Flash Point: 243.6°C
- Refractive Index: 1.644
Benzenamine,2-methyl-4-[2-(4-nitrophenyl)diazenyl]- Related Literature
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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